1-[5-(2-fluorophenoxy)pentyl]pyrrolidine
Description
1-[5-(2-fluorophenoxy)pentyl]pyrrolidine is a synthetic pyrrolidine derivative featuring a pentyl chain linking the pyrrolidine nitrogen to a 2-fluorophenoxy group. Structurally, it consists of a five-membered pyrrolidine ring connected via a five-carbon aliphatic chain to an ortho-fluorinated phenyl ether moiety. Fluorinated aromatic compounds are often explored for their metabolic stability and enhanced bioavailability due to fluorine’s electronegativity and small atomic radius . The compound’s molecular formula is inferred as C₁₅H₂₂FNO, with a calculated molecular weight of 251.35 g/mol, though experimental validation is required.
Properties
IUPAC Name |
1-[5-(2-fluorophenoxy)pentyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c16-14-8-2-3-9-15(14)18-13-7-1-4-10-17-11-5-6-12-17/h2-3,8-9H,1,4-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQVSJCYZSOHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCOC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below contrasts 1-[5-(2-fluorophenoxy)pentyl]pyrrolidine with structurally analogous compounds identified in the evidence:
Functional Group and Pharmacological Implications
- Fluorine vs. Nitro Substitution: The nitro group in 1-[5-(4-nitrophenoxy)pentyl]pyrrolidine introduces strong electron-withdrawing effects, increasing polarity and hydrogen-bonding capacity compared to the fluoro analog . This likely enhances aqueous solubility but may reduce membrane permeability.
- Halogen Effects : The 4-chlorophenyl analog () exhibits greater lipophilicity (Cl > F) and steric bulk, which could enhance affinity for hydrophobic binding pockets but reduce solubility .
Pharmacokinetic and Receptor Binding Considerations
- Nitro Compound () : Listed in ChEMBL (CHEMBL289855), this analog’s nitro group may confer metabolic liability (e.g., reduction to amines), whereas the fluoro analog’s stability could prolong half-life .
- Ortho vs. Para Substitution : The ortho-fluoro substituent in the target compound may induce steric hindrance or alter π-π stacking interactions compared to para-substituted analogs, affecting receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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